molecular formula C7H10N2O3 B14522739 ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 62715-92-8

ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B14522739
CAS No.: 62715-92-8
M. Wt: 170.17 g/mol
InChI Key: IKZLUMMQZUIIAZ-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by the addition of formylating agents such as formic acid or formamide . The reaction proceeds through the formation of an intermediate pyrazoline, which is then oxidized to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as transition metals or enzymes may also be used to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the dihydro functionality.

    Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-4-carboxylate: Similar structure but with a different substitution pattern on the pyrazole ring.

    Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of an ester group.

Uniqueness

Ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its combination of a formyl group and an ester group on a dihydropyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62715-92-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 3-formyl-4,5-dihydro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h4,6,9H,2-3H2,1H3

InChI Key

IKZLUMMQZUIIAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=NN1)C=O

Origin of Product

United States

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